Ethyl 1-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-4,7-methano-1H-indazole-3-carboxylate
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Overview
Description
Ethyl 1-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-4,7-methano-1H-indazole-3-carboxylate is a complex organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of Ethyl 1-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-4,7-methano-1H-indazole-3-carboxylate involves several steps. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving a hydrazine derivative and a suitable precursor.
Introduction of the Difluorophenyl Group: The 2,4-difluorophenyl group can be introduced through a nucleophilic substitution reaction using a suitable fluorinated reagent.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific catalysts, solvents, and temperature control.
Chemical Reactions Analysis
Ethyl 1-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-4,7-methano-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Scientific Research Applications
Ethyl 1-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-4,7-methano-1H-indazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.
Mechanism of Action
The mechanism of action of Ethyl 1-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-4,7-methano-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Ethyl 1-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-4,7-methano-1H-indazole-3-carboxylate can be compared with other indazole derivatives, such as:
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
2,4-Difluoroacetophenone: A simpler compound with a difluorophenyl group but lacking the indazole core.
Thiazole derivatives: Compounds with a different heterocyclic core but similar biological activities.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H16F2N2O2 |
---|---|
Molecular Weight |
318.32 g/mol |
IUPAC Name |
ethyl 3-(2,4-difluorophenyl)-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene-5-carboxylate |
InChI |
InChI=1S/C17H16F2N2O2/c1-2-23-17(22)15-14-9-3-4-10(7-9)16(14)21(20-15)13-6-5-11(18)8-12(13)19/h5-6,8-10H,2-4,7H2,1H3 |
InChI Key |
KENDJBLHCCYMRY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C2=C1C3CCC2C3)C4=C(C=C(C=C4)F)F |
Origin of Product |
United States |
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